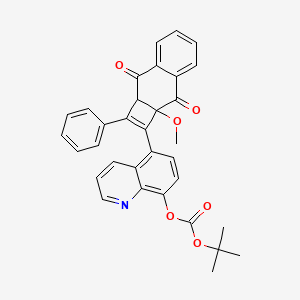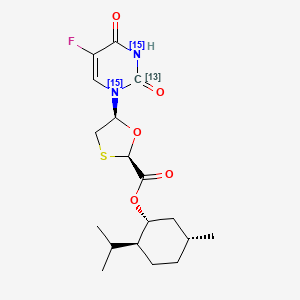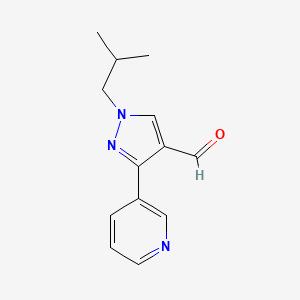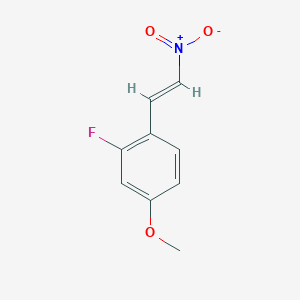
2-Fluoro-4-methoxy-1-((E)-2-nitrovinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-methoxy-1-(2-nitroethenyl)benzene: is an organic compound with the molecular formula C9H8FNO3 It is characterized by the presence of a fluorine atom, a methoxy group, and a nitroethenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-4-methoxy-1-(2-nitroethenyl)benzene typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring. This can be achieved by treating 2-fluoro-4-methoxybenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Ethenylation: The introduction of an ethenyl group. This can be done through a condensation reaction with an appropriate aldehyde or ketone in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of a nitrobenzene derivative.
Reduction: Formation of an aminobenzene derivative.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-fluoro-4-methoxy-1-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The methoxy and fluorine groups can influence the compound’s lipophilicity and binding affinity to targets.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-methoxy-1-nitrobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
2-Fluoro-4-methoxy-1-ethenylbenzene: Lacks the nitro group, affecting its potential biological activity.
4-Methoxy-1-(2-nitroethenyl)benzene: Lacks the fluorine atom, which can influence its chemical reactivity and biological properties.
Uniqueness: 2-fluoro-4-methoxy-1-(2-nitroethenyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorine atom, methoxy group, and nitroethenyl group allows for a wide range of chemical transformations and applications in various fields of research.
Eigenschaften
Molekularformel |
C9H8FNO3 |
|---|---|
Molekulargewicht |
197.16 g/mol |
IUPAC-Name |
2-fluoro-4-methoxy-1-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C9H8FNO3/c1-14-8-3-2-7(9(10)6-8)4-5-11(12)13/h2-6H,1H3/b5-4+ |
InChI-Schlüssel |
FOMFCUCIUOMGLQ-SNAWJCMRSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)/C=C/[N+](=O)[O-])F |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=C[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


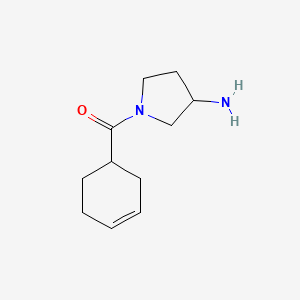
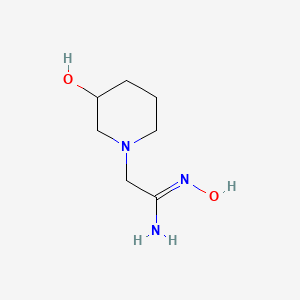

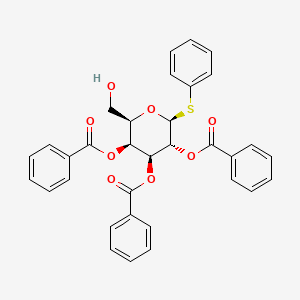

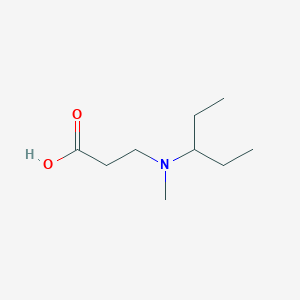
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
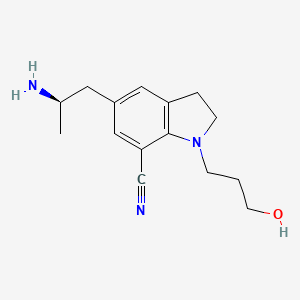
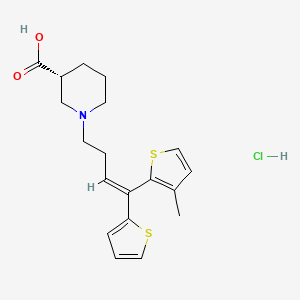
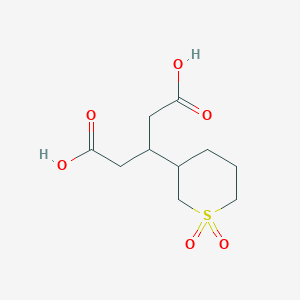
![2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B13443344.png)
